5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine
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Overview
Description
5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine is a complex organic compound with a unique structure. It features multiple phenylmethoxy groups and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine involves several steps, including the protection of hydroxyl groups, formation of the oxolane ring, and introduction of the pyridine moiety. Common reagents used in these reactions include benzyl chloride, sodium hydride, and pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be used as a probe to study enzyme interactions and binding sites due to its multiple functional groups.
Medicine
In medicine, research may focus on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The multiple phenylmethoxy groups allow for strong binding interactions, which can modulate the activity of these targets. The pyridine ring may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine
- [(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-2-oxolanyl]methylurea
Uniqueness
What sets 5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine apart from similar compounds is its specific arrangement of functional groups, which allows for unique interactions and reactivity.
Properties
Molecular Formula |
C39H39NO5 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3/t35-,36+,37-,38+/m1/s1 |
InChI Key |
CLZKPAJKSCXXDI-UYFSSDKWSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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